molecular formula C21H15NO3S B11509179 3-Hydroxy-1,5-diphenyl-4-(thiophene-2-carbonyl)-1,5-dihydro-pyrrol-2-one

3-Hydroxy-1,5-diphenyl-4-(thiophene-2-carbonyl)-1,5-dihydro-pyrrol-2-one

Cat. No.: B11509179
M. Wt: 361.4 g/mol
InChI Key: OLQNHWHZBVJLHO-UHFFFAOYSA-N
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Description

3-HYDROXY-1,5-DIPHENYL-4-(THIOPHENE-2-CARBONYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE is a complex organic compound with a unique structure that includes a pyrrolone core, phenyl groups, and a thiophene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-HYDROXY-1,5-DIPHENYL-4-(THIOPHENE-2-CARBONYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE typically involves multi-step organic reactions. One common method includes the condensation of appropriate starting materials under controlled conditions. For instance, the reaction may involve the use of phenylacetic acid derivatives, thiophene-2-carboxylic acid, and suitable amines in the presence of catalysts and solvents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

3-HYDROXY-1,5-DIPHENYL-4-(THIOPHENE-2-CARBONYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The carbonyl group can be reduced to alcohols or amines.

    Substitution: The phenyl and thiophene rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction could produce alcohols or amines. Substitution reactions can introduce various functional groups onto the phenyl or thiophene rings.

Scientific Research Applications

3-HYDROXY-1,5-DIPHENYL-4-(THIOPHENE-2-CARBONYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 3-HYDROXY-1,5-DIPHENYL-4-(THIOPHENE-2-CARBONYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE involves its interaction with molecular targets and pathways within biological systems. This compound may bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-HYDROXY-1,5-DIPHENYL-4-(FURAN-2-CARBONYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE: Similar structure but with a furan ring instead of a thiophene ring.

    3-HYDROXY-1,5-DIPHENYL-4-(PYRIDINE-2-CARBONYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE: Contains a pyridine ring instead of a thiophene ring.

Uniqueness

The uniqueness of 3-HYDROXY-1,5-DIPHENYL-4-(THIOPHENE-2-CARBONYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE lies in its specific combination of functional groups and rings, which confer distinct chemical and biological properties. The presence of the thiophene ring, in particular, may enhance its electronic properties and potential interactions with biological targets.

Properties

Molecular Formula

C21H15NO3S

Molecular Weight

361.4 g/mol

IUPAC Name

4-hydroxy-1,2-diphenyl-3-(thiophene-2-carbonyl)-2H-pyrrol-5-one

InChI

InChI=1S/C21H15NO3S/c23-19(16-12-7-13-26-16)17-18(14-8-3-1-4-9-14)22(21(25)20(17)24)15-10-5-2-6-11-15/h1-13,18,24H

InChI Key

OLQNHWHZBVJLHO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2C(=C(C(=O)N2C3=CC=CC=C3)O)C(=O)C4=CC=CS4

Origin of Product

United States

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